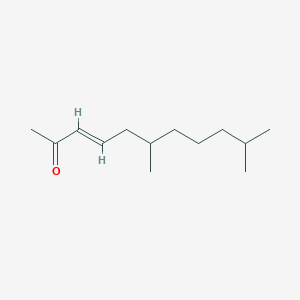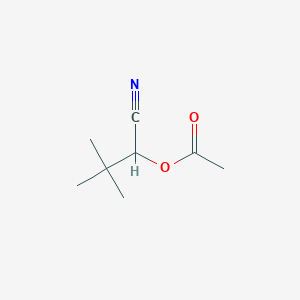
N-dimethylaminomethylene guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Dimethylformamide-rG (N2-DMF-rG) is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is a derivative of dimethylformamide, a widely used solvent in organic chemistry, and is known for its ability to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dimethylformamide-rG typically involves the use of N,N-dimethylformamide (DMF) as a starting material. DMF is a versatile reagent that can be used in various synthetic routes to produce N2-Dimethylformamide-rG. One common method involves the formylation of active methylene groups, conversion of methyl groups to enamines, and formylation of amino groups to amidines .
Industrial Production Methods
In industrial settings, the production of N2-Dimethylformamide-rG often involves large-scale reactions using DMF as a solvent and reagent. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-boiling solvents like DMF allows for efficient reaction processes and easy separation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Dimethylformamide-rG undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of N2-Dimethylformamide-rG include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of polar aprotic solvents like DMF, which facilitate the reactions by stabilizing the transition states .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce formylated derivatives, while reduction reactions may yield amines or alcohols .
Applications De Recherche Scientifique
N2-Dimethylformamide-rG has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and solvent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating diseases like multiple sclerosis and psoriasis.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism of action of N2-Dimethylformamide-rG involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and proteins by forming stable complexes with them. This interaction can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
N2-Dimethylformamide-rG can be compared with other similar compounds like N,N-dimethylacetamide (DMA) and dimethyl sulfoxide (DMSO). While all these compounds are polar aprotic solvents, N2-Dimethylformamide-rG is unique in its ability to participate in a wider range of chemical reactions and form stable complexes with various molecular targets. This makes it a valuable compound in both research and industrial applications .
Similar Compounds
- N,N-Dimethylacetamide (DMA)
- Dimethyl sulfoxide (DMSO)
- N-Methyl-2-pyrrolidone (NMP)
These compounds share some similarities with N2-Dimethylformamide-rG but differ in their specific chemical properties and applications .
Propriétés
Formule moléculaire |
C13H18N6O5 |
|---|---|
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23) |
Clé InChI |
WDAVDBAMSKZBEN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)



![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)


![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)

![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)

